(S)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one
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Overview
Description
(S)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by its unique structure, which includes a quinoline ring system fused with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one typically involves the cyclocondensation of 2-aminobenzamide with an aldehyde. One common method uses catalytic amounts of succinimide-N-sulfonic acid as a mild and efficient catalyst . This method offers several advantages, such as high yields, simple procedures, low cost, short reaction times, mild reaction conditions, and the use of a reusable catalyst .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar catalytic processes. The use of heterogeneous catalysts, such as poly(4-vinylpyridine)-supported BF3, has been reported to be efficient and cost-effective . These catalysts can be easily removed from the reaction mixture by simple filtration and reused multiple times without significant loss of activity .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolin-4(1H)-one derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens and nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinolinone and dihydroquinoline derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of (S)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in inflammation . Additionally, it can interact with DNA and proteins, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroquinazolin-4(1H)-one: This compound shares a similar quinoline ring structure but differs in its substitution pattern and biological activities.
Quinolin-4(1H)-one: This compound lacks the phenyl group present in (S)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one and exhibits different chemical reactivity and biological properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H13NO |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
(2S)-2-phenyl-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C15H13NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-9,14,16H,10H2/t14-/m0/s1 |
InChI Key |
PUCZUBFZQVSURB-AWEZNQCLSA-N |
Isomeric SMILES |
C1[C@H](NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Canonical SMILES |
C1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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